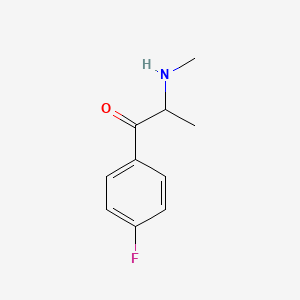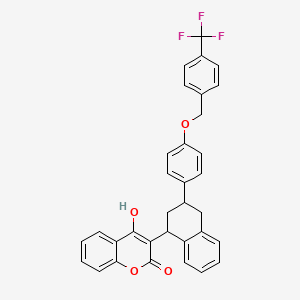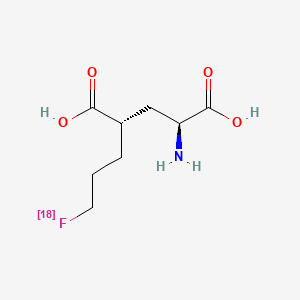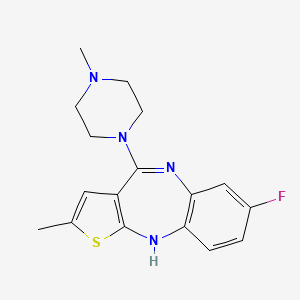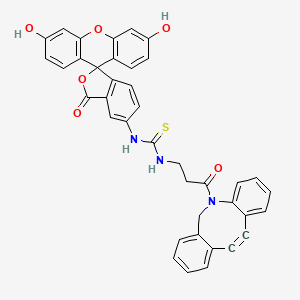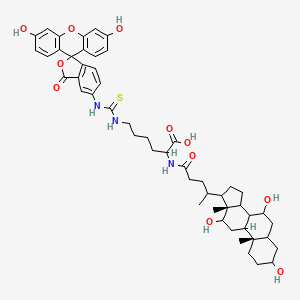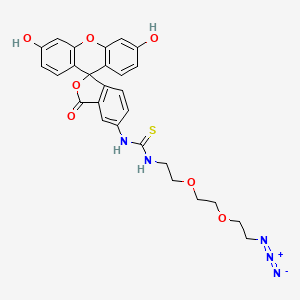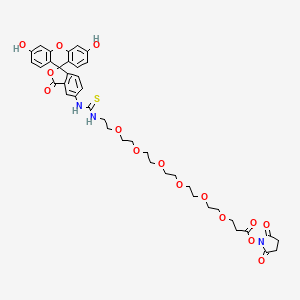
Fosravuconazole L-lysine ethanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fosravuconazole L-lysine ethanolate, also known as BMS-379224 L-lysine ethanolate or E-1224 L-lysine ethanolate, is a prodrug of Ravuconazole . It is an orally active broad-spectrum antifungal agent . In Japan, it is approved for the treatment of onychomycosis, a fungal infection of the nail . It is converted into Ravuconazole in the body .
Molecular Structure Analysis
The molecular formula of Fosravuconazole L-lysine ethanolate is C31H40F2N7O8PS . Its molecular weight is 739.73 . The structure includes several functional groups, including a triazole ring, which is common in antifungal agents .Physical And Chemical Properties Analysis
Fosravuconazole L-lysine ethanolate is a solid substance with a white to yellow color . It has a high solubility in water (200 mg/mL) and DMSO (50 mg/mL) . It should be stored at 4°C in a sealed container, away from moisture .Applications De Recherche Scientifique
Treatment of Onychomycosis :
- A multicenter, double-blind, randomized study in Japan found that Fosravuconazole L-lysine ethanolate was significantly more effective than a placebo in treating onychomycosis. It showed a high rate of complete cure and mycological cure with tolerable adverse reactions, suggesting its promise as a treatment for this condition (Watanabe, Tsubouchi, & Okubo, 2018).
- Another study confirmed its efficacy in a variety of patients, including those with total dystrophic onychomycosis and dermatophytoma. This retrospective survey showed excellent efficacy with minimal exclusions and suggested Fosravuconazole L-lysine ethanolate as a useful option for onychomycosis treatment (Shimoyama, Yo, Sei, & Kuwano, 2021).
Pharmacological Properties :
- A study highlighted the superior pharmacokinetic properties of Fosravuconazole L-lysine ethanolate, including its high bioavailability, effective skin and nail tissue penetration, and retention. The study emphasized its fewer drug-drug interactions and good tolerability, making it a favorable treatment option for onychomycosis (Nakano, Aoki, & Yamaguchi, 2019).
Application in Other Fungal Infections :
- Fosravuconazole L-lysine ethanolate was also found effective for tinea infections other than onychomycosis, as demonstrated by a case of a patient successfully treated for tinea faciei, tinea corporis, and tinea unguium with dermatophytoma (Suzuki, Sato, Kasuya, & Yaguchi, 2021).
Treatment of Neglected Tropical Diseases :
- Fosravuconazole L-lysine ethanolate has been explored for treating neglected tropical diseases (NTDs). Initial clinical trials for Chagas disease showed parasite clearance during treatment with Fosravuconazole, although parasite regrowth was observed post-treatment. Ongoing clinical trials are examining its efficacy against eumycetoma (Hata, 2020).
Orientations Futures
Propriétés
IUPAC Name |
[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N5O5PS.C6H14N2O2.C2H6O/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10;1-2-3/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10);3H,2H2,1H3/t15-,23-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWYGLHOVNSCSA-GBTIKMTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40F2N7O8PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


